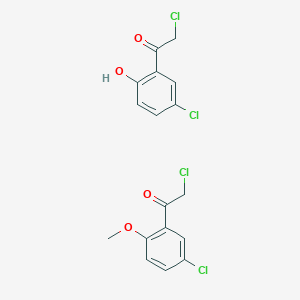
2-chloro-1-(5-chloro-2-hydroxyphenyl)ethanone;2-chloro-1-(5-chloro-2-methoxyphenyl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-chloro-1-(5-chloro-2-hydroxyphenyl)ethanone and 2-chloro-1-(5-chloro-2-methoxyphenyl)ethanone are organic compounds that belong to the class of chlorinated acetophenones. These compounds are characterized by the presence of a chloro group and either a hydroxy or methoxy group attached to the phenyl ring. They are used in various chemical reactions and have applications in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-1-(5-chloro-2-hydroxyphenyl)ethanone can be achieved through the reaction of 5-chloro-2-hydroxyacetophenone with chloroacetyl chloride in the presence of a base such as pyridine . The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials.
For 2-chloro-1-(5-chloro-2-methoxyphenyl)ethanone, the synthesis involves the reaction of 5-chloro-2-methoxyacetophenone with chloroacetyl chloride under similar conditions . The presence of the methoxy group requires careful control of reaction conditions to prevent side reactions.
Industrial Production Methods
Industrial production of these compounds often involves large-scale reactions using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations.
化学反応の分析
Types of Reactions
These compounds undergo various types of chemical reactions, including:
Oxidation: The hydroxy group in 2-chloro-1-(5-chloro-2-hydroxyphenyl)ethanone can be oxidized to form a ketone.
Reduction: The carbonyl group in both compounds can be reduced to form the corresponding alcohols.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted acetophenones with various functional groups.
科学的研究の応用
These compounds have a wide range of applications in scientific research:
Chemistry: Used as intermediates in the synthesis of more complex organic molecules.
Biology: Studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for their potential use in drug development.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of these compounds depends on their specific chemical structure and the target molecules they interact with. For example, the hydroxy group in 2-chloro-1-(5-chloro-2-hydroxyphenyl)ethanone can form hydrogen bonds with biological targets, influencing their activity. The chloro group can participate in electrophilic aromatic substitution reactions, affecting the compound’s reactivity and interactions with other molecules.
類似化合物との比較
Similar Compounds
- 2-chloro-1-(4-hydroxyphenyl)ethanone
- 2-chloro-1-(3-hydroxyphenyl)ethanone
- 2-chloro-1-(4-methoxyphenyl)ethanone
Uniqueness
The presence of both chloro and hydroxy or methoxy groups in these compounds provides unique reactivity patterns compared to similar compounds
特性
CAS番号 |
6312-76-1 |
|---|---|
分子式 |
C17H14Cl4O4 |
分子量 |
424.1 g/mol |
IUPAC名 |
2-chloro-1-(5-chloro-2-hydroxyphenyl)ethanone;2-chloro-1-(5-chloro-2-methoxyphenyl)ethanone |
InChI |
InChI=1S/C9H8Cl2O2.C8H6Cl2O2/c1-13-9-3-2-6(11)4-7(9)8(12)5-10;9-4-8(12)6-3-5(10)1-2-7(6)11/h2-4H,5H2,1H3;1-3,11H,4H2 |
InChIキー |
JZOMVPKVBPKOHH-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)CCl.C1=CC(=C(C=C1Cl)C(=O)CCl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(2,4-Dichlorobenzyl)sulfanyl]-6-oxo-3,6-dihydropyrimidine-4-carboxylic acid](/img/structure/B14725817.png)
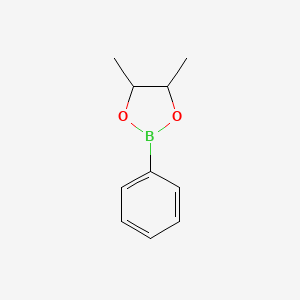


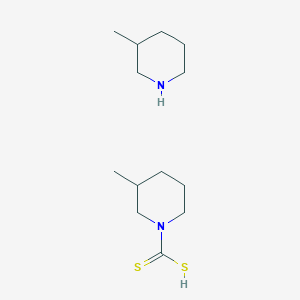

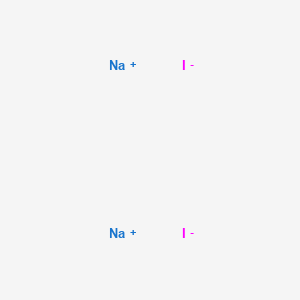
![hexacyclo[13.6.1.02,7.08,22.09,14.016,21]docosa-1,3,5,7,9,11,13,15(22),16,18,20-undecaene](/img/structure/B14725853.png)

![2-Methyl-1,6-dioxaspiro[4.4]nonane](/img/structure/B14725897.png)
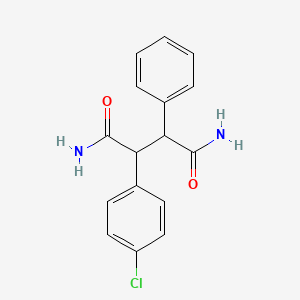

![Dibenzo[d,f][1,2]dioxocin, 5,8-dihydro-5,8-dimethoxy-](/img/structure/B14725913.png)
![formic acid;(1S,2R,4S)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol](/img/structure/B14725919.png)
